4-(6-Hydroxyhexyloxy)phenol

Vue d'ensemble

Description

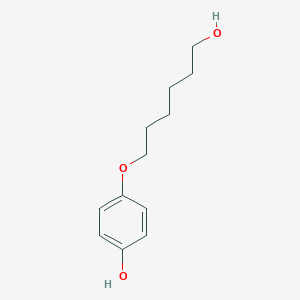

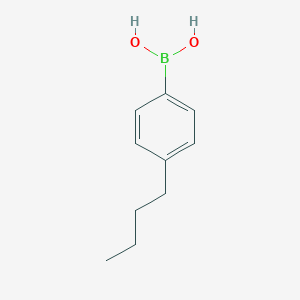

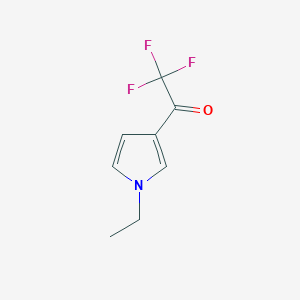

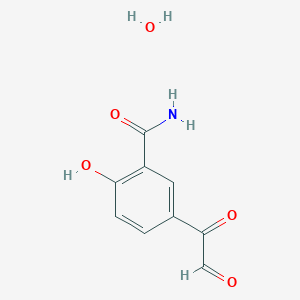

4-(6-Hydroxyhexyloxy)phenol is a chemical compound with the molecular formula C12H18O3 . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, 1 primary alcohol, and 1 aromatic ether .

Synthesis Analysis

The synthesis of 4-(6-Hydroxyhexyloxy)phenol can be achieved through a method involving the use of a microreactor . The process involves dissolving hydroquinone and 6-chloro-1-hexanol in ethanol as a solvent, using an alkaline NaOH-water solution as a catalyst, and continuously preparing the 4-(6-Hydroxyhexyloxy)phenol in the microreactor through a bimolecular nucleophilic substitution reaction . This method has been shown to significantly reduce the synthesis time and improve the yield .Molecular Structure Analysis

The molecular structure of 4-(6-Hydroxyhexyloxy)phenol consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 210.270 Da, and the monoisotopic mass is 210.125595 Da .Applications De Recherche Scientifique

Phenolic Compounds and Their Applications

Phenolic compounds, which include 4-(6-Hydroxyhexyloxy)phenol, are widely recognized for their significant role in various scientific applications. These compounds are characterized by their hydroxylated aromatic structures and exhibit diverse functionalities.

O-H Bond Dissociation Energies and Proton Affinities in Phenols

- The bond dissociation enthalpies of substituted phenols, like 4-(6-Hydroxyhexyloxy)phenol, have been a subject of research due to their implications in synthetic organic materials and antioxidants in living organisms. Substituted phenols and their phenoxide ions' proton affinities have been calculated, providing insights into their acid-base equilibria and potential applications in organic chemistry (Chandra & Uchimaru, 2002).

Intermediate in Synthesis of Juvenile Hormones

- 6-Hydroxy-4-alkylhexanals, closely related to 4-(6-Hydroxyhexyloxy)phenol, are crucial intermediates in the synthesis of juvenile hormones and their analogs. These compounds hold potential in economic routes starting from p-substituted phenols, signifying their importance in biochemical pathways (Kienzle, 1976).

Applications in Plant Biology and Phytochemistry

- Phenolic compounds, such as 4-(6-Hydroxyhexyloxy)phenol, play critical roles in plant adaptation to biotic and abiotic environments. They are key in providing color, taste, and potential health benefits in plant products. Extensive research in phytochemistry has explored their metabolic plasticity and regulatory mechanisms in plant metabolism (Boudet, 2007).

Biotechnological Production of Phenols

- Phenols, including 4-(6-Hydroxyhexyloxy)phenol, have been produced using biotechnological methods like fermentative production in Escherichia coli. These methods involve the creation of novel synthetic pathways, demonstrating their industrial and chemical significance (Miao et al., 2015).

Antioxidant Properties and Applications

- Phenolic compounds are known for their antioxidant properties, which are crucial in various applications like food chemistry and therapeutic interventions. Their antioxidant activity is closely linked to their structure, particularly the hydroxyl groups on the aromatic rings (Balasundram, Sundram, & Samman, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-(6-hydroxyhexoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBETTVKBAZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365284 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6-Hydroxyhexyl)oxy)phenol | |

CAS RN |

142627-91-6 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)

![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)